4-Amino-N-cyclopropyl-3-isopropoxybenzamide
Description
4-Amino-N-cyclopropyl-3-isopropoxybenzamide is a benzamide derivative with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.30 g/mol (CAS: 2270907-46-3) . Structurally, it features a benzamide core substituted with an amino group at the 4-position, an isopropoxy group at the 3-position, and a cyclopropylamide group at the N-position.
Properties
IUPAC Name |
4-amino-N-cyclopropyl-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)17-12-7-9(3-6-11(12)14)13(16)15-10-4-5-10/h3,6-8,10H,4-5,14H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTLXCQZQGNORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)NC2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-cyclopropyl-3-isopropoxybenzamide typically involves multiple steps, starting with the formation of the benzamide core. One common synthetic route includes the following steps:
Benzamide Formation: The starting material, an appropriate benzene derivative, undergoes acylation to form benzamide.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a substitution reaction, often using cyclopropyl bromide and a suitable base.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced through a nucleophilic substitution reaction, using isopropyl alcohol and a strong base.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Amino-N-cyclopropyl-3-isopropoxybenzamide may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-cyclopropyl-3-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to form an amine.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Common reagents include alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of 4-Amino-N-cyclopropyl-3-isopropoxybenzonitrile.
Reduction: Formation of 4-Amino-N-cyclopropyl-3-isopropoxybenzylamine.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
4-Amino-N-cyclopropyl-3-isopropoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Amino-N-cyclopropyl-3-isopropoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Common Scaffold : All analogs retain the benzamide core but differ in substituent positions and functional groups.
- Molecular Weight: The first three compounds share identical molecular weights (234.30 g/mol), while N-[3-(acetylamino)phenyl]-4-isopropoxybenzamide has a higher molecular weight (312.36 g/mol) due to the bulky acetylamino-phenyl group .
- The isopropoxy group at the 3-position may influence lipophilicity and binding affinity . 4-Amino-2-(cyclohexyloxy)benzamide: The cyclohexyloxy group at the 2-position increases steric bulk and lipophilicity compared to the isopropoxy group, which could reduce solubility but improve membrane permeability . The cyclopropylmethoxy group combines steric effects with increased hydrophobicity .
Physicochemical and Pharmacological Implications
Solubility and Lipophilicity
- 4-Amino-N-cyclopropyl-3-isopropoxybenzamide: Moderate lipophilicity due to the isopropoxy group, balanced by the polar amino group. Likely to exhibit better aqueous solubility than analogs with bulkier substituents (e.g., cyclohexyloxy) .
- 4-Amino-2-(cyclohexyloxy)benzamide: Higher lipophilicity due to the non-polar cyclohexyl group, which may limit solubility but improve blood-brain barrier penetration .
- N-[3-(Acetylamino)phenyl]-4-isopropoxybenzamide: The acetylamino group introduces polarity, but the extended aromatic system counteracts this, resulting in intermediate solubility .
Metabolic Stability
- Cyclopropyl and cyclopropylmethoxy groups are known to resist oxidative metabolism, suggesting that 4-Amino-N-cyclopropyl-3-isopropoxybenzamide and 4-Amino-3-cyclopropylmethoxy-N,N-dimethylbenzamide may have longer half-lives compared to analogs with linear alkyl chains .
Binding Affinity
- Substituent positioning (e.g., 2- vs. 3-alkoxy groups) can significantly alter receptor interactions. For example, 3-substituted benzamides like 4-Amino-N-cyclopropyl-3-isopropoxybenzamide may better align with hydrophobic pockets in target proteins compared to 2-substituted analogs .
Biological Activity
4-Amino-N-cyclopropyl-3-isopropoxybenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structural activity relationships (SAR) that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 4-Amino-N-cyclopropyl-3-isopropoxybenzamide is C13H18N2O2, with a molecular weight of approximately 234.29 g/mol. Its structure features a cyclopropyl group and an isopropoxy moiety attached to a benzamide core, which may influence its interaction with biological targets.
The biological activity of 4-Amino-N-cyclopropyl-3-isopropoxybenzamide is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases or enzymes involved in metabolic pathways, which could be beneficial in treating various diseases, including cancer and metabolic disorders.
Enzyme Inhibition
Research has indicated that 4-Amino-N-cyclopropyl-3-isopropoxybenzamide exhibits enzyme inhibition properties. For example, it has been evaluated for its ability to inhibit the activity of serine/threonine kinases, which are crucial in regulating various cellular processes. In vitro assays demonstrated that the compound could effectively reduce enzyme activity at micromolar concentrations.
Antimicrobial Activity
In addition to enzyme inhibition, this compound has been tested for antimicrobial properties. Studies have shown that it possesses moderate antibacterial effects against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Case Studies
- Anticancer Activity : A study investigated the effects of 4-Amino-N-cyclopropyl-3-isopropoxybenzamide on cancer cell lines. The results indicated a dose-dependent reduction in cell viability in various cancer types, including breast and colon cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent.
- Metabolic Disorders : Another case study focused on the compound's impact on glucose metabolism. In diabetic animal models, administration of 4-Amino-N-cyclopropyl-3-isopropoxybenzamide resulted in significant reductions in blood glucose levels and improved insulin sensitivity, highlighting its potential as a therapeutic agent for type 2 diabetes.
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-Amino-N-cyclopropyl-3-isopropoxybenzamide is crucial for optimizing its biological activity. Modifications to the benzamide structure and variations in substituents have been explored:
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl vs. Cyclobutyl | Cyclopropyl enhances binding affinity |
| Isopropoxy vs. Ethoxy | Isopropoxy increases solubility |
| Amino Group Position | Para-substitution shows higher potency |
These modifications can lead to enhanced efficacy and selectivity for specific biological targets.
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